Cas no 65701-07-7 (Ar,ar'-Diethyl 4,4'-carbonylbisphthalate compd. with 1,3-phenylenediamine)

65701-07-7 structure

商品名:Ar,ar'-Diethyl 4,4'-carbonylbisphthalate compd. with 1,3-phenylenediamine

Ar,ar'-Diethyl 4,4'-carbonylbisphthalate compd. with 1,3-phenylenediamine 化学的及び物理的性質

名前と識別子

-

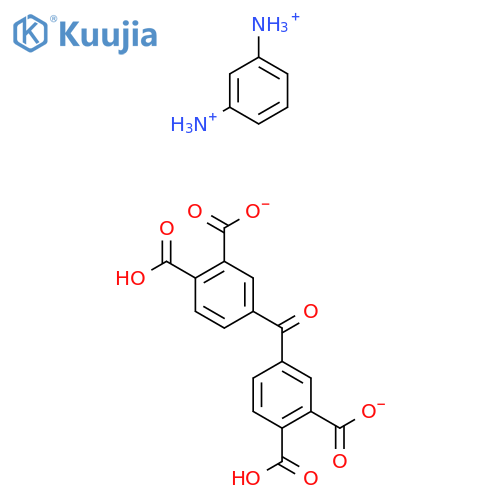

- (3-azaniumylphenyl)azanium,4-(4-carboxylato-3-ethoxycarbonylbenzoyl)-2-ethoxycarbonylbenzoate

- 1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis-, ar,ar'-diethyl ester, compd. with 1,3-benzenediamine

- 1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis-, ar,ar'-dietyl ester compd. with 1,3-benzenediamine

- 1,3-Benzenediamine, ar,ar'-diethyl 4,4'-carbonylbis

- ar,ar'-Diethyl 4,4'-carbonylbisphthalate compd. with 1,3-phenylenediamine

- Di(half ethyl)ester of benzophenone tetracarboxylic acid dianhydride, m-phenylenediamine salts

- Skybond 2595

- Ar,ar'-Diethyl 4,4'-carbonylbisphthalate compd. with 1,3-phenylenediamine

-

- MDL: MFCD06798111

- インチ: 1S/C17H10O9.C6H8N2/c18-13(7-1-3-9(14(19)20)11(5-7)16(23)24)8-2-4-10(15(21)22)12(6-8)17(25)26;7-5-2-1-3-6(8)4-5/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26);1-4H,7-8H2

- InChIKey: CHNAIJIHSREEPO-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C=CC(C(=O)O)=C(C(=O)[O-])C=1)C1C=CC(C(=O)O)=C(C(=O)[O-])C=1.[NH3+]C1C=CC=C(C=1)[NH3+]

計算された属性

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 9

- 重原子数: 34

- 回転可能化学結合数: 4

- 複雑さ: 628

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.4

- トポロジー分子極性表面積: 227

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 褐色の液体

- フラッシュポイント: 華氏温度:118.4°f

摂氏度:48°c - ようかいせい: 使用できません

Ar,ar'-Diethyl 4,4'-carbonylbisphthalate compd. with 1,3-phenylenediamine セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H226-H319-H332-H335

- 警告文: P210-P261-P280-P303+P361+P353-P304+P340+P312-P370+P378

- 危険物輸送番号:UN 1866C 3 / PGIII

- WGKドイツ:3

- 危険カテゴリコード: 10-20-36/37-66

- セキュリティの説明: 26

-

危険物標識:

- ちょぞうじょうけん:−20°C

Ar,ar'-Diethyl 4,4'-carbonylbisphthalate compd. with 1,3-phenylenediamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1252104-250g |

4,4′-Carbonylbis[(2-ethoxycarbonyl)benzoic acid], 1,3-phenylenediamine salt |

65701-07-7 | 98% | 250g |

¥ǪŘƦĭ | 2023-07-25 |

Ar,ar'-Diethyl 4,4'-carbonylbisphthalate compd. with 1,3-phenylenediamine 関連文献

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

65701-07-7 (Ar,ar'-Diethyl 4,4'-carbonylbisphthalate compd. with 1,3-phenylenediamine) 関連製品

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬